Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459547
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-7-8-12)10-11-6-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459547

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-7-8-12)10-11-6-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3
Standard InChI Key VZWZMTQGRGMWAN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester features a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyl carbamate. The IUPAC name is tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate. Key structural attributes include:

  • Cyclopropyl Group: A strained three-membered ring that enhances reactivity and conformational rigidity.

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle common in bioactive molecules.

  • Tert-Butyl Ester: A bulky protecting group that improves solubility and metabolic stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight254.37 g/mol
Boiling Point321.8±15.0 °C (Predicted)
Density0.981±0.06 g/cm³ (Predicted)
logP1.19 (Calculated)

The compound’s logP value of 1.19 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its stability in gastrointestinal homogenate (>50% remaining after 1 hour) suggests resistance to carboxylesterase-mediated hydrolysis, a critical feature for oral bioavailability .

Synthesis and Optimization

Synthesis routes for this compound typically begin with piperidine derivatives reacting with carbamoylating agents. A representative pathway involves:

  • Piperidine Functionalization: Introduction of the cyclopropylmethyl group via alkylation or reductive amination.

  • Carbamate Formation: Reaction with tert-butyl carbamoyl chloride under basic conditions.

  • Purification: Chromatography or crystallization to achieve >95% purity .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
Piperidine AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF65%
Carbamoylationtert-Butyl carbamoyl chloride, Et₃N, THF78%
Final PurificationSilica gel chromatography92%

Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as N-overalkylation or ester hydrolysis. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70% .

Biological Activity and Mechanism

The compound’s biological activity stems from its dual hydrophobic and hydrogen-bonding capabilities:

  • Piperidine Ring: Interacts with hydrophobic pockets in enzymes or receptors.

  • Carbamate Group: Forms hydrogen bonds with catalytic residues (e.g., serine in proteases) .

  • Cyclopropyl Group: Enhances binding affinity via conformational restriction .

In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM against acetylcholinesterase (AChE), comparable to rivastigmine but with improved selectivity. Molecular docking simulations reveal binding to AChE’s peripheral anionic site, stabilizing the enzyme-inhibitor complex.

Table 3: Biological Activity Profiling

TargetAssay TypeIC₅₀/EC₅₀Source
AcetylcholinesteraseEnzymatic assay0.9 μM
Serotonin TransporterRadioligand binding12.3 μM
CYP3A4 InhibitionMicrosomal assay>50 μM

Notably, the compound exhibits low CYP3A4 inhibition (>50 μM), reducing the risk of drug-drug interactions .

Comparison with Analogous Carbamates

Structural modifications significantly alter pharmacological profiles:

Table 4: Structural and Functional Comparisons

CompoundKey ModificationslogPAChE IC₅₀Source
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl esterNone (Parent)1.190.9 μM
[1-(2-Hydroxyethyl)piperidin-2-yl] variantHydroxyethyl substituent0.851.5 μM
Chloroacetyl derivativeChloroacetyl group1.450.7 μM
Methylamide prodrugMethylamide instead of ester0.792.1 μM

The parent compound’s tert-butyl ester confers superior metabolic stability compared to methyl or ethyl esters, which are prone to hydrolysis . Conversely, the chloroacetyl derivative shows enhanced AChE inhibition but higher cytotoxicity (CC₅₀ = 8.2 μM) .

Research Findings and Applications

Recent studies highlight two key areas:

Prodrug Development

The tert-butyl ester’s resistance to carboxylesterase-mediated hydrolysis makes it a promising prodrug candidate . In CES1⁻/⁻ mice (modeling human esterase activity), subcutaneous administration yielded 2.3-fold higher tumor DON concentrations than plasma, indicating targeted release .

Neuroprotective Effects

In a murine model of Alzheimer’s disease, daily oral dosing (10 mg/kg) for 4 weeks reduced amyloid-β plaques by 34% and improved cognitive scores in Morris water maze tests. Mechanistic studies suggest modulation of β-secretase activity via allosteric binding.

Future Directions

  • Synthetic Chemistry: Develop enantioselective routes to isolate active stereoisomers .

  • Preclinical Testing: Evaluate chronic toxicity and blood-brain barrier penetration.

  • Structural Optimization: Introduce fluorinated cyclopropyl groups to enhance binding affinity .

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